

Solubility of Benzyl-L-serine derivatives in water and organic solvents.

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Compound of Interest

Compound Name: **Benzyl-L-serine**

Cat. No.: **B556256**

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An In-depth Technical Guide to the Solubility of **Benzyl-L-serine** Derivatives

For researchers, scientists, and professionals in drug development, understanding the solubility of **Benzyl-L-serine** derivatives is critical for their application in peptide synthesis, drug formulation, and biochemical research. This guide provides a comprehensive overview of the solubility of key **Benzyl-L-serine** derivatives in water and various organic solvents, details common experimental protocols, and visualizes relevant chemical workflows.

Solubility Profile of Benzyl-L-serine Derivatives

The solubility of **Benzyl-L-serine** derivatives is significantly influenced by the presence and nature of protecting groups on the amino and carboxyl functionalities, as well as the salt form of the compound. The benzyl group itself enhances solubility in certain organic media and plays a crucial role in protecting the hydroxyl or carboxyl group of serine during synthesis.[\[1\]](#)

- **O-Benzyl-L-serine:** This primary derivative exhibits moderate solubility in polar solvents like water and ethanol.[\[2\]](#) Quantitative data indicates a solubility of approximately 2 to 10 mg/mL in water, which may require ultrasonication to fully achieve dissolution.[\[3\]](#)[\[4\]](#)[\[5\]](#) Its solubility in non-polar organic solvents is generally limited.[\[4\]](#)
- **L-Serine Benzyl Ester Hydrochloride:** The hydrochloride salt form significantly enhances water solubility, with this derivative being described as readily soluble in water.[\[6\]](#) This property is advantageous for various synthetic pathways conducted in aqueous media.[\[6\]](#)

- **N-Protected Derivatives:** The introduction of protecting groups such as tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) drastically alters the solubility profile. These bulky, non-polar groups generally decrease aqueous solubility while increasing solubility in organic solvents.[4]
 - **N-Boc-O-Benzyl-L-serine:** This derivative shows good solubility in anhydrous polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM).[4][7]
 - **Fmoc-O-Benzyl-L-serine (Fmoc-Ser(Bzl)-OH):** Commonly used in solid-phase peptide synthesis, this compound is generally soluble in polar aprotic solvents such as DMF and N-methylpyrrolidone (NMP).[4][8]
 - **Fmoc-L-serine benzyl ester:** The presence of both the Fmoc group and the benzyl ester enhances stability and solubility for use in organic reactions, particularly peptide synthesis. [9]

Data Presentation: Solubility of **Benzyl-L-serine Derivatives**

The following table summarizes the available quantitative and qualitative solubility data for various **Benzyl-L-serine** derivatives.

Derivative	Solvent	Solubility	Conditions/Notes	Citations
O-Benzyl-L-serine	Water (H ₂ O)	10 mg/mL (51.22 mM)	Requires ultrasonication.	[3] [5]
Water (H ₂ O)	2 mg/mL	May require ultrasonication.		[4]
Ethanol	Moderate Solubility	Qualitative data.		[2]
Non-polar organic solvents	Limited Solubility	Qualitative data.		[4]
L-Serine Benzyl Ester Hydrochloride	Water (H ₂ O)	Readily Soluble	Qualitative data.	[6]
N-Boc-O-Benzyl-L-serine	Dimethylformamide (DMF)	Good Solubility	Used as a reaction solvent.	[4] [7]
Dichloromethane (DCM)	Good Solubility	Used for deprotection reactions.		[4] [10]
Fmoc-O-Benzyl-L-serine	Dimethylformamide (DMF)	Soluble	Common solvent for peptide synthesis.	[4] [8]
N-methylpyrrolidone (NMP)	Soluble	Common solvent for peptide synthesis.		[4]
O-pentenyl-L-serine NCA	THF, Ethyl Acetate, Dichloromethane	Readily Soluble	Qualitative data.	[11]
Hexane	Insoluble	Qualitative data.		[11]

Experimental Protocols

Detailed methodologies for determining solubility are not always published. However, synthesis and sample preparation procedures provide critical information on solvent selection and handling.

Protocol 1: Preparation of an Aqueous Stock Solution of O-Benzyl-L-serine

This protocol is based on the handling instructions for preparing solutions for in vitro studies.

- Weighing: Accurately weigh the desired mass of **O-Benzyl-L-serine** powder.
- Solvent Addition: Add the calculated volume of water (H₂O) to achieve the target concentration (e.g., for a 10 mg/mL solution, add 1 mL of water for every 10 mg of solid).
- Dissolution: Place the vial in an ultrasonic bath to facilitate dissolution. Continue sonication until the solid is completely dissolved.[3][5]
- Sterilization (Optional): For biological applications, dilute the stock solution to the working concentration, then sterilize by passing it through a 0.22 μ m filter before use.[3]

Protocol 2: Synthesis of O-Benzyl-L-serine

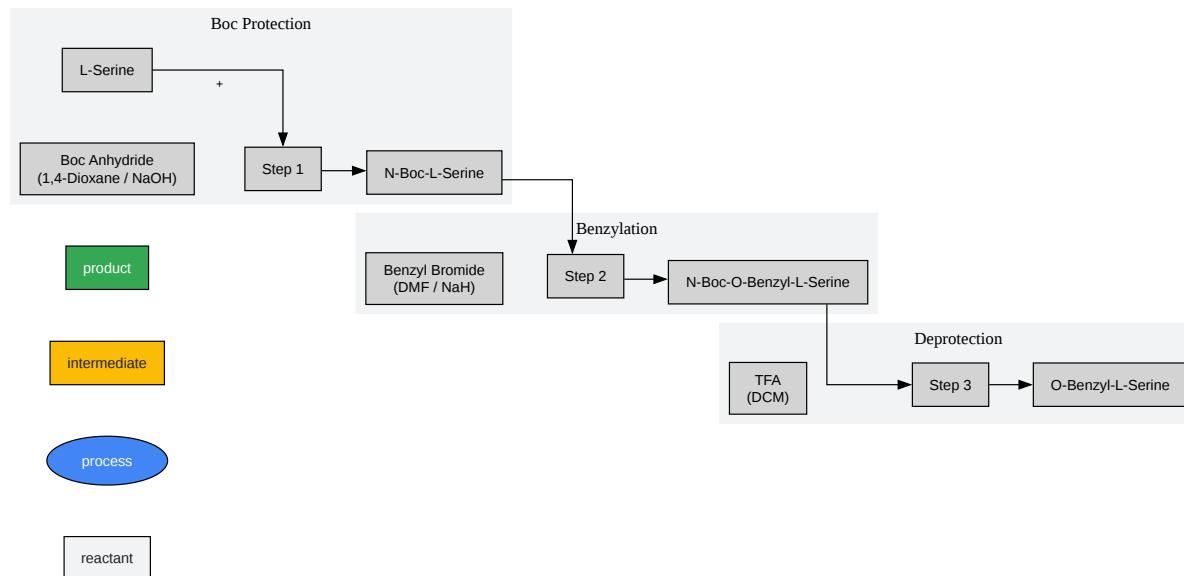
This protocol outlines a common synthetic route, demonstrating the solvents used for reaction and purification.[7]

- Boc Protection of L-Serine:
 - Dissolve L-serine in a mixture of 1M NaOH aqueous solution and 1,4-dioxane.
 - Slowly add di-tert-butyl dicarbonate at 0°C.
 - Allow the mixture to warm to room temperature and stir for 24 hours.
 - Work-up involves evaporation of 1,4-dioxane, washing with Et₂O, acidification with 1M H₂SO₄, and extraction with EtOAc.
- Benzylation of N-Boc-L-serine:

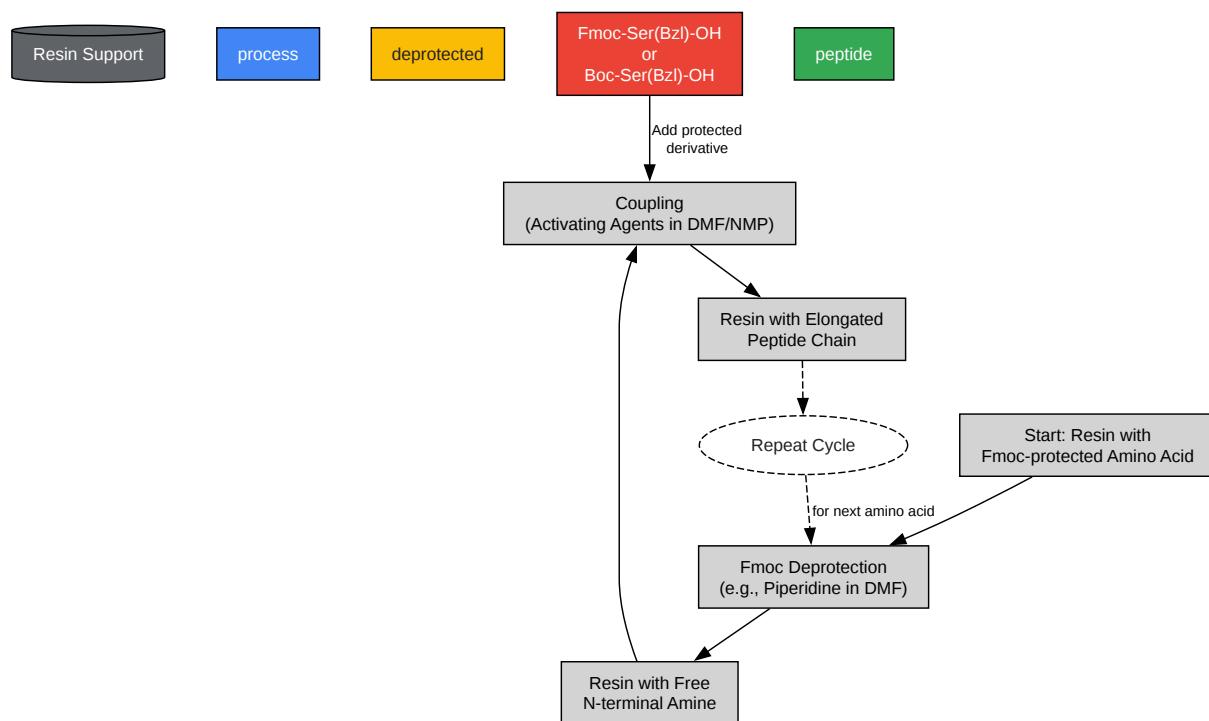
- Dissolve the N-Boc-L-serine product in anhydrous dimethylformamide (DMF).
- Add sodium hydride at 0°C under an argon atmosphere, followed by the addition of benzyl bromide.
- Stir the reaction mixture at room temperature.
- Deprotection of the Boc Group:
 - Dissolve the resulting N-(tert-butoxycarbonyl)-O-**benzyl-L-serine** in a mixture of dichloromethane (CH_2Cl_2) and trifluoroacetic acid (TFA).[\[7\]](#)[\[10\]](#)
 - Stir the reaction at room temperature for 2 hours.
 - Remove the solvents under reduced pressure and purify the resulting residue by decantation using Et_2O to yield O-**benzyl-L-serine**.[\[7\]](#)

Visualizations

The following diagrams illustrate key workflows related to the synthesis and application of **Benzyl-L-serine** derivatives.

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Caption: Synthesis workflow for **O-Benzyl-L-serine**.



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